molecular formula C22H24N2O3 B5342991 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone

2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone

Cat. No. B5342991
M. Wt: 364.4 g/mol
InChI Key: YMGGHAHRNUVUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone, also known as BMS-986020, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of isoindolinones and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone is not fully understood. However, it is believed to act as a selective antagonist of the prostaglandin E2 receptor EP4 subtype. This receptor is involved in the regulation of inflammation and pain, and its inhibition has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, making it a potential therapeutic agent for various inflammatory diseases. Additionally, this compound has been shown to modulate the activity of the GPR37 receptor, which is associated with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone in lab experiments is its high purity and yield. This makes it suitable for various research applications, including in vivo and in vitro studies. However, one limitation of this compound is its limited solubility, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone. One potential direction is to explore its therapeutic potential in various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential role in the treatment of neurodegenerative diseases. Finally, the development of more soluble derivatives of this compound may increase its bioavailability and efficacy in certain experimental settings.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its high purity and yield make it suitable for various research applications, including in vivo and in vitro studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone is a multistep process that involves the condensation of 2-benzyl-4-morpholinylacetic acid with isatoic anhydride. The resulting compound is then subjected to a series of reactions, including cyclization, reduction, and deprotection, to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.

Scientific Research Applications

2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various targets, including the prostaglandin E2 receptor EP4 subtype, which is involved in inflammation and pain. This compound has also been shown to modulate the activity of the G protein-coupled receptor GPR37, which is associated with neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

2-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(10-11-24-15-18-8-4-5-9-20(18)22(24)26)23-12-13-27-19(16-23)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGGHAHRNUVUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCN2CC3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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